molecular formula C7H15N3O B13305808 1-amino-N'-hydroxycyclohexane-1-carboximidamide

1-amino-N'-hydroxycyclohexane-1-carboximidamide

Cat. No.: B13305808
M. Wt: 157.21 g/mol
InChI Key: QCPHXTGCAVVFRV-UHFFFAOYSA-N
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Description

1-amino-N'-hydroxycyclohexane-1-carboximidamide (CAS 1563153-11-6) is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This research compound features a cyclohexane ring core substituted with both an amino group and an N'-hydroxy carboximidamide functional group. The presence of the amidoxime moiety is of significant interest in medicinal chemistry. Amidoximes are widely recognized as key prodrug candidates for improving the oral bioavailability and absorption of amidine-containing compounds . Amidine derivatives are known for their pharmacological potential but often face challenges in passing through biological membranes due to their high basicity and cationic charge. The conversion of an amidine to an amidoxime is a established prodrug strategy, as the amidoxime is less basic and more lipophilic, facilitating better gastrointestinal absorption . Once absorbed, amidoximes can be converted in vivo back to their active amidine form. This makes this compound a valuable intermediate for researchers developing new therapeutic agents, particularly in the areas of antimicrobial, antiparasitic, and anticancer research where amidine-based drugs have shown promise . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) and handle this material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-amino-N'-hydroxycyclohexane-1-carboximidamide

InChI

InChI=1S/C7H15N3O/c8-6(10-11)7(9)4-2-1-3-5-7/h11H,1-5,9H2,(H2,8,10)

InChI Key

QCPHXTGCAVVFRV-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)(/C(=N/O)/N)N

Canonical SMILES

C1CCC(CC1)(C(=NO)N)N

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

  • Oxime formation: Cyclohexanone reacts with hydroxylamine hydrochloride under basic conditions to yield cyclohexanone oxime.
  • Conversion to amidine: The oxime is then subjected to amidination, typically via reaction with amidine reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or similar coupling agents, leading to the formation of the carboximidamide moiety.
  • Hydroxylation and amino group introduction: Selective hydroxylation at the alpha position is achieved through controlled oxidation, often employing reagents like osmium tetroxide or potassium permanganate, to introduce the hydroxy group at the N'-position.

Reaction Scheme:

Cyclohexanone → Cyclohexanone oxime → Cyclohexanone N'-hydroxycarboximidamide

Diels–Alder Cycloaddition Approach for Stereoselective Synthesis

Recent research, such as the synthesis of constrained amino acids, utilizes Diels–Alder cycloaddition to construct the cyclohexane ring with precise stereochemistry.

Procedure:

  • Diels–Alder Reaction: Danishefsky’s diene reacts with methyl 2-acetamidoacrylate, forming a cycloadduct with defined stereochemistry.
  • Functional Group Transformations: The cycloadduct undergoes selective reduction, oxidation, and amidination to introduce the amino and hydroxyl functionalities at specific positions.
  • Hydroxy and amino group installation: The hydroxyl group is introduced via regioselective oxidation, while amino groups are incorporated through nucleophilic substitution or reductive amination.

Advantages:

  • Stereoselectivity control.
  • Flexibility in functional group modifications.

Amidine Formation via Nucleophilic Substitution

Another prominent method involves the direct synthesis of the carboximidamide group through nucleophilic substitution on activated intermediates.

Method:

Reaction Conditions:

  • Use of polar aprotic solvents such as DMF or DMSO.
  • Elevated temperatures to facilitate substitution.

Additional Synthetic Strategies and Considerations

  • Protecting groups: During multi-step synthesis, protecting groups such as Boc or Fmoc may be employed to prevent undesired side reactions.
  • Catalysis: Transition metal catalysts like palladium or copper complexes can facilitate specific transformations, including hydroxylation or amino group installation.
  • Purification: Final compounds are purified via chromatography, recrystallization, or preparative HPLC, ensuring high purity for subsequent applications.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
1. Oxime-based synthesis Cyclohexanone Oxime formation, amidination, selective oxidation Well-established, straightforward Multiple steps, moderate stereocontrol
2. Diels–Alder cycloaddition Danishefsky’s diene + acetamidoacrylate Cycloaddition, functionalization Stereoselective, versatile Requires specific reagents and conditions
3. Nucleophilic substitution Halogenated cyclohexane derivatives Nucleophilic attack, amidine formation High yields possible Requires activated intermediates
4. Catalytic hydroxylation Cyclohexene derivatives Metal-catalyzed oxidation Precise hydroxylation Catalyst sensitivity, selectivity issues

Chemical Reactions Analysis

1-Amino-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

1-Amino-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkane Ring Size Variation

a. 1-Amino-N'-hydroxycyclopentane-1-carboximidamide (C₆H₁₃N₃O, MW 143.19)
  • Structure : Cyclopentane backbone with identical functional groups.
  • Key Differences : Smaller ring size (5-membered vs. 6-membered) reduces steric strain but may limit conformational flexibility. Lower molecular weight (143.19 vs. ~170–180) suggests differences in solubility and bioavailability .
  • Applications : Cyclopentane analogs are often explored for enhanced metabolic stability in drug design.
b. N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide (C₉H₁₈N₂O₂, MW 186.25)
  • Structure : Cycloheptane ring with a methoxy substituent.
  • The methoxy group may enhance electron-donating effects, altering reactivity compared to the hydroxyl group in the target compound .

Functional Group Modifications

a. 1-Amino-N,N-diethylcyclohexane-1-carboxamide (C₁₁H₂₂N₂O, MW 198.31)
  • Structure : Replaces the hydroxyimidamide group with a carboxamide and N,N-diethyl substituents.
  • Key Differences: The carboxamide group lacks the hydroxyl moiety, reducing hydrogen-bonding capacity.
b. Naphthalene-1-carboximidamide (C₁₁H₁₀N₂, MW 170.21)
  • Structure : Aromatic naphthalene core instead of aliphatic cyclohexane.
  • Key Differences : Conjugated π-system enhances electronic delocalization, affecting UV-Vis absorption and redox properties. Aromatic systems generally exhibit higher chemical stability but reduced solubility in polar solvents compared to aliphatic analogs .

Aromatic vs. Aliphatic Systems

a. 4-Amino-N'-phenylbenzene-1-carboximidamide (C₁₃H₁₂N₃, MW 210.26)
  • Structure: Benzene ring with phenyl and amino substituents.
  • Key Differences : Aromaticity introduces rigidity and planar geometry, contrasting with the flexible cyclohexane backbone. The phenyl group may enhance π-π stacking interactions in molecular recognition .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
1-Amino-N'-hydroxycyclohexane-1-carboximidamide Not Provided ~C₇H₁₄N₃O ~170–180 Cyclohexane, amino, hydroxyimidamide
1-Amino-N'-hydroxycyclopentane-1-carboximidamide 1561255-70-6 C₆H₁₃N₃O 143.19 Cyclopentane, amino, hydroxyimidamide
N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide 1603982-84-8 C₉H₁₈N₂O₂ 186.25 Cycloheptane, methoxy, hydroxyimidamide
1-Amino-N,N-diethylcyclohexane-1-carboxamide 1016782-22-1 C₁₁H₂₂N₂O 198.31 Cyclohexane, amino, N,N-diethyl carboxamide
Naphthalene-1-carboximidamide 14805-64-2 C₁₁H₁₀N₂ 170.21 Naphthalene, carboximidamide

Biological Activity

1-Amino-N'-hydroxycyclohexane-1-carboximidamide (AHCC) is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15N3O
  • Molecular Weight : 157.21 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CCC(CC1)(C(=NO)N)N

AHCC interacts with specific molecular targets, primarily enzymes and proteins, which alters their activity and function. The compound's unique structure allows it to participate in various biochemical pathways, making it a valuable tool in biological research. Its mechanism includes:

  • Enzyme Inhibition : AHCC can inhibit specific enzymes, affecting metabolic pathways.
  • Protein Modification : The compound may modify protein structures, influencing their biological activity.

Biological Activity

Research indicates that AHCC exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that AHCC possesses antimicrobial activity against various bacterial strains. It has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : AHCC has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against several bacterial strains
AntioxidantExhibits protective effects against oxidative stress
Enzyme InteractionAlters enzyme activity and protein function

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of AHCC against various strains, finding significant inhibition at concentrations as low as 0.312 mg/mL for some compounds derived from similar chemical structures .
  • Antioxidant Studies : Another research effort assessed the antioxidant capacity of AHCC through various assays, correlating its structural characteristics with biological activity. The results indicated a strong relationship between hydrophobicity and antioxidant effectiveness .

Comparative Analysis

AHCC can be compared with structurally similar compounds to highlight its unique properties:

Compound NameSimilaritiesDifferences
1-Amino-4-ethyl-N'-hydroxycyclohexane-1-carboximidamideCore structurePresence of ethyl group alters reactivity
Other Aminodiphenylamine DerivativesAntimicrobial potentialVariations in substituent groups affect activity

Q & A

Q. What are the key structural features of 1-amino-N'-hydroxycyclohexane-1-carboximidamide that influence its reactivity in synthetic pathways?

Methodological Answer: The compound’s reactivity is governed by its cyclohexane backbone, amino (-NH₂), hydroxylamine (-NHOH), and carboximidamide (-C(=NH)NH₂) groups. The cyclohexane ring imposes steric constraints, while the electron-donating amino group enhances nucleophilicity. The hydroxylamine moiety can act as a chelating agent or participate in redox reactions. Comparative studies with analogs like 1-amino-1-cyclohexanecarboxylic acid (mp >300°C) highlight the role of rigidity and hydrogen-bonding potential in crystallization .

Q. Table 1: Structural Comparison with Analogs

Compound NameKey Functional GroupsMelting Point (°C)Reactivity Notes
This compoundAmino, hydroxylamine, carboximidamideNot reportedChelation, redox activity
1-Amino-1-cyclohexanecarboxylic acidAmino, carboxylic acid>300High crystallinity, H-bonding
3-Amino-N'-hydroxybenzene-1-carboximidamideAromatic amino, hydroxylamineNot reportedEnhanced solubility in polar solvents

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods for synthesis or purification steps to avoid inhalation risks.
  • Storage: Store in airtight containers at 2–8°C, similar to protocols for structurally related carboxamides .
  • Waste Disposal: Follow institutional guidelines for hazardous organic compounds.
  • Training: Complete 100% score on safety exams (e.g., as mandated for courses below CHEM 698) .

Q. How can computational methods be integrated into the initial design of experiments involving this compound?

Methodological Answer: Adopt the ICReDD framework, which combines quantum chemical calculations and information science to predict reaction pathways . Steps include:

Quantum Mechanics (QM) Simulations: Optimize geometries and calculate transition states.

Data-Driven Screening: Use cheminformatics tools to prioritize solvent systems (e.g., polar aprotic solvents for carboximidamide reactions).

Feedback Loops: Validate computational predictions with small-scale experiments, then refine models iteratively .

Advanced Research Questions

Q. What factorial design approaches are optimal for investigating the effects of solvent polarity and temperature on the synthesis yield of this compound?

Methodological Answer: A 2² factorial design (two factors: solvent polarity, temperature) with triplicate runs can isolate variable interactions:

  • Factors:
    • Solvent polarity (low: dichloromethane; high: DMF).
    • Temperature (25°C vs. 60°C).
  • Response Variable: Synthesis yield (HPLC quantification).
  • Analysis: ANOVA to identify significant effects. For example, high-polarity solvents may stabilize intermediates but increase side reactions at elevated temperatures .

Q. Table 2: Example Factorial Design Matrix

RunSolvent PolarityTemperature (°C)Yield (%)
1Low2562
2High2578
3Low6055
4High6065

Q. How can conflicting data regarding the compound’s stability under varying pH conditions be systematically resolved?

Methodological Answer: Address contradictions through:

Replication Studies: Repeat experiments under standardized buffers (pH 2–12) with controlled ionic strength.

Analytical Validation: Use LC-MS to monitor degradation products and NMR to confirm structural integrity.

QC Protocols: Apply Westgard rules for precision, as used in NHANES biomarker studies, to detect outliers .

Theoretical Modeling: Predict protonation states and hydrolysis pathways using pKa calculations (e.g., SPARC software) .

Q. What methodologies are recommended for elucidating the apoptotic mechanism of structurally related cyclohexanecarboxamides, and how can these be adapted for this compound?

Methodological Answer: Leverage strategies from apoptosis-inducing carboxamide studies:

In Vitro Assays:

  • MTT Assay: Measure cytotoxicity in cancer cell lines (e.g., HeLa).
  • Flow Cytometry: Quantify caspase-3/7 activation.

Structural Adaptation: Introduce hydroxylamine moieties to enhance redox cycling, as seen in analogs like 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide .

Computational Docking: Model interactions with Bcl-2 proteins using AutoDock Vina to identify binding motifs .

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